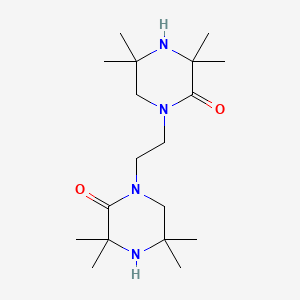
N-Benzyl-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) is a chemical compound with the molecular formula C18H34N4O2 and a molecular weight of 338.49 g/mol . It is also known by other names such as 1,1’-(1,2-Ethanediyl)bis(3,3,5,5-tetramethylpiperazin-2-one) . This compound is characterized by its piperazinone structure, which is a derivative of piperazine, a well-known heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) typically involves the reaction of 3,3,5,5-tetramethylpiperazinone with ethylene dibromide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
N-Benzyl-2,2,2-trifluoroacetamide serves as a crucial intermediate in the synthesis of fluorinated organic compounds. These compounds are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The trifluoroacetyl group in this compound contributes to the reactivity required for various synthetic pathways.
Table 1: Key Fluorinated Compounds Synthesized Using this compound
| Compound Name | Application Area | Notable Properties |
|---|---|---|
| Fluorinated Antidepressants | Medicinal Chemistry | Improved bioavailability |
| Agrochemical Intermediates | Agrochemistry | Enhanced efficacy against pests |
| Antiviral Agents | Pharmaceutical Research | Increased potency against viral targets |
Drug Development
The unique trifluoroacetyl group of this compound enhances the bioactivity of certain drug candidates. In medicinal chemistry, it is utilized to develop more effective therapeutics by improving the pharmacokinetic properties of drugs.
Case Study: SARS-CoV-2 Inhibitors
Recent studies have identified derivatives of this compound as potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). For instance, compounds derived from this structure demonstrated IC50 values ranging from 1.11 μM to 4.55 μM against RdRp, indicating promising antiviral activity .
Analytical Chemistry
This compound is employed as a derivatizing agent in gas chromatography. It enhances the detection sensitivity of amines and other functional groups in complex mixtures.
Table 2: Analytical Applications
| Application | Methodology | Benefits |
|---|---|---|
| Amine Detection | Gas Chromatography | Improved sensitivity and resolution |
| Complex Mixture Analysis | Mass Spectrometry | Enhanced identification of components |
Material Science
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance. This property is particularly beneficial for developing advanced materials used in harsh environments.
Case Study: Polymer Composites
Research has shown that incorporating this compound into polybenzoxazines results in materials with superior thermal properties compared to traditional phenolic resins .
Surface Modification
The compound is also utilized for surface modification processes to improve hydrophobicity and chemical resistance. These modifications are essential in coatings and protective layers across various industries.
Applications in Coatings
This compound-based coatings have been shown to provide enhanced durability and resistance to environmental factors such as moisture and chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazine)
- 1,1’-Ethylenebis(3,3,5,5-tetramethylpiperidinone)
Uniqueness
1,1’-Ethylenebis(3,3,5,5-tetramethylpiperazinone) is unique due to its specific piperazinone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
71029-16-8 |
|---|---|
Fórmula molecular |
C18H34N4O2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
3,3,5,5-tetramethyl-1-[2-(3,3,5,5-tetramethyl-2-oxopiperazin-1-yl)ethyl]piperazin-2-one |
InChI |
InChI=1S/C18H34N4O2/c1-15(2)11-21(13(23)17(5,6)19-15)9-10-22-12-16(3,4)20-18(7,8)14(22)24/h19-20H,9-12H2,1-8H3 |
Clave InChI |
GUCMKIKYKIHUTM-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)C(N1)(C)C)CCN2CC(NC(C2=O)(C)C)(C)C)C |
SMILES canónico |
CC1(CN(C(=O)C(N1)(C)C)CCN2CC(NC(C2=O)(C)C)(C)C)C |
Key on ui other cas no. |
71029-16-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















